molecular formula C19H23N3O2 B5812354 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine

1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine

Cat. No. B5812354
M. Wt: 325.4 g/mol
InChI Key: OCWABPSVVVDUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine, also known as MNBP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MNBP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, studies have suggested that 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has also been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the reverse transcriptase activity of the hepatitis B virus.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Furthermore, 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter levels.

Advantages and Limitations for Lab Experiments

1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. Furthermore, 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has not been extensively studied in animal models, which can limit its potential for clinical development.

Future Directions

There are several future directions for the study of 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine. Further studies are needed to fully understand the mechanism of action of 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine and its potential therapeutic applications. Additionally, studies should be conducted to evaluate the pharmacokinetics and pharmacodynamics of 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine in animal models. Furthermore, the development of 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine derivatives with improved solubility and bioavailability could enhance its potential for clinical development. Finally, studies should be conducted to evaluate the safety and efficacy of 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine in clinical trials.

Synthesis Methods

1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine can be synthesized by reacting 2-methylbenzylamine with 3-nitrobenzylchloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. After the reaction, the product is purified by column chromatography to obtain pure 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine.

Scientific Research Applications

1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the replication of the hepatitis B virus.

properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-16-5-2-3-7-18(16)15-21-11-9-20(10-12-21)14-17-6-4-8-19(13-17)22(23)24/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWABPSVVVDUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylbenzyl)-4-(3-nitrobenzyl)piperazine

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